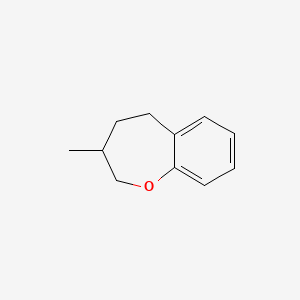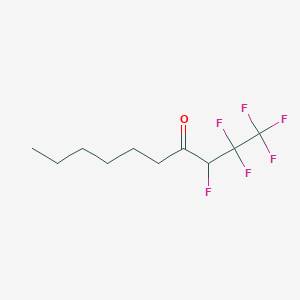
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclooctene ring with two chlorine atoms attached, one at the first carbon of the ring and the other at the first carbon of the propyl group attached to the second carbon of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene followed by the addition of a chloropropyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclooctane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctenes.
Oxidation: Formation of cyclooctanone or cyclooctanol derivatives.
Reduction: Formation of cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidative processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(1-chloromethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chloroethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chlorobutyl)cyclooct-1-ene
Uniqueness
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
113684-00-7 |
|---|---|
Molekularformel |
C11H18Cl2 |
Molekulargewicht |
221.16 g/mol |
IUPAC-Name |
1-chloro-2-(1-chloropropyl)cyclooctene |
InChI |
InChI=1S/C11H18Cl2/c1-2-10(12)9-7-5-3-4-6-8-11(9)13/h10H,2-8H2,1H3 |
InChI-Schlüssel |
QYFGOCUQBUYGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(CCCCCC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
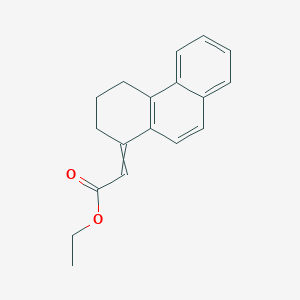
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
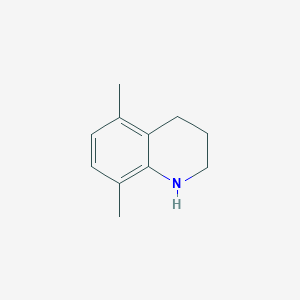
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
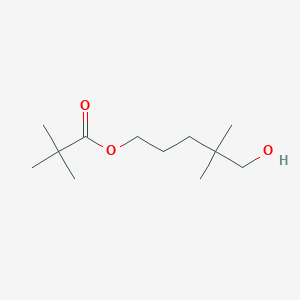
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
